Boric acid;ethane-1,2-diol
CAS No.: 39434-94-1
Cat. No.: VC20646091
Molecular Formula: C2H9BO5
Molecular Weight: 123.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39434-94-1 |
|---|---|
| Molecular Formula | C2H9BO5 |
| Molecular Weight | 123.90 g/mol |
| IUPAC Name | boric acid;ethane-1,2-diol |
| Standard InChI | InChI=1S/C2H6O2.BH3O3/c3-1-2-4;2-1(3)4/h3-4H,1-2H2;2-4H |
| Standard InChI Key | QUJSFPXBUIZZAC-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.C(CO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Boric acid; ethane-1,2-diol is defined by the molecular formula C₂H₉BO₅ and a molecular weight of 123.90 g/mol. The compound arises from the esterification of boric acid with ethylene glycol, yielding a borate ester with enhanced solubility and stability compared to its precursors. The central boron atom adopts a trigonal planar geometry due to sp² hybridization, coordinating with hydroxyl groups from boric acid and alkoxy residues from ethylene glycol. This structural configuration facilitates Lewis acid behavior, enabling complexation with diols and other electron-rich species.
Spectroscopic and Crystallographic Insights
High-field ¹¹B and ¹³C NMR studies reveal distinct coordination environments for boron in aqueous solutions. In the presence of ethane-1,2-diol, boric acid forms spirocyclic anions with five- and six-membered rings, as evidenced by chemical shifts at 128.4 MHz . For instance, triborate species such as B₃O₃(OH)₄⁻ dominate in alkaline conditions (pH 8–10.5), while chelated complexes exhibit upfield shifts indicative of tetrahedral boron coordination . X-ray crystallography further confirms the bridged structure of analogous compounds, with bond lengths between boron and oxygen atoms averaging 1.36–1.42 Å .
Synthesis and Reaction Dynamics
Esterification and Dehydration Mechanisms
The synthesis of boric acid; ethane-1,2-diol involves heating equimolar mixtures of boric acid and ethylene glycol under anhydrous conditions. A representative reaction is:
Dehydration agents, such as molecular sieves or sulfuric acid, drive equilibrium toward ester formation. Elevated temperatures (~120°C) favor dehydration, yielding metaborate intermediates, while lower temperatures (<80°C) promote monomeric ester production.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Temperature | 80–120°C | Higher temps increase esterification rate |
| Molar Ratio (B:EG) | 1:1 to 1:1.5 | Excess glycol reduces borate crosslinking |
| Reaction Time | 4–8 hours | Prolonged duration risks decomposition |
Data derived from indicate that stoichiometric imbalances or excessive heating lead to polymeric byproducts, necessitating precise control.
Physicochemical and Functional Properties
Solubility and Stability
The compound demonstrates hygroscopicity and high solubility in polar solvents (e.g., water, ethanol). Aqueous solutions exhibit pH-dependent speciation: at neutral pH, monomeric esters prevail, while alkaline conditions promote triborate and chelated complexes . Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, with residual boron oxides forming above 250°C.
Lewis Acidity and Complexation
Boric acid; ethane-1,2-diol acts as a Lewis acid, accepting electron pairs from diols to form stable adducts. This property underpins its utility in chiral derivatization. For example, boric acid D—a bridged derivative—enables enantiomeric excess (ee) determination of 1,2- and 1,3-diols via ¹H NMR, achieving chemical shift nonequivalence up to 0.39 ppm .
Applications in Science and Industry
Industrial Formulations
In automotive antifreeze, boric acid; ethane-1,2-diol enhances thermal stability and corrosion inhibition. Its biocidal activity also justifies use in antimicrobial coatings, where ethylene glycol improves active ingredient dispersion.
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